1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one
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Overview
Description
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction using a bromopyridine derivative and an appropriate nucleophile.
Coupling with the Chlorophenyl Group: The final step involves coupling the bromopyridine-pyrrolidine intermediate with a chlorophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with enzyme active sites or receptor binding pockets, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. The chlorophenyl group may contribute to the compound’s overall stability and lipophilicity .
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(3-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one
- 1-{3-[(3-Bromopyridin-5-yl)oxy]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one
- 1-{3-[(3-Bromopyridin-6-yl)oxy]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one
Uniqueness
The uniqueness of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one lies in its specific substitution pattern, which can influence its reactivity, binding properties, and overall biological activity. The position of the bromine atom on the pyridine ring can significantly affect the compound’s electronic properties and its interaction with molecular targets .
Properties
IUPAC Name |
1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c18-14-10-20-7-5-16(14)23-13-6-8-21(11-13)17(22)9-12-3-1-2-4-15(12)19/h1-5,7,10,13H,6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLWZWMYSIIBJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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